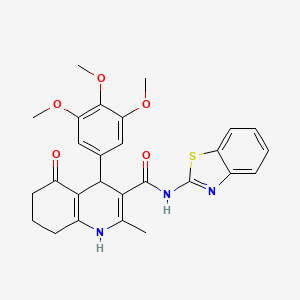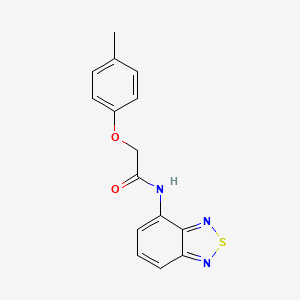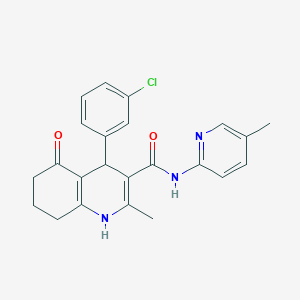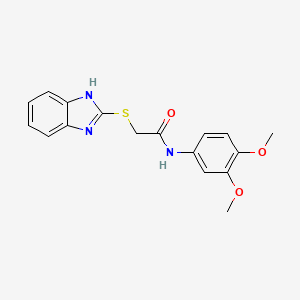![molecular formula C23H24N2O3S B11651140 ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11651140.png)
ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Substitution Reactions:
Esterification: The carboxylate ester group is introduced via esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反応の分析
Types of Reactions
Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable molecule for drug discovery and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors or dyes. Its electronic properties make it suitable for applications in optoelectronic devices.
作用機序
The mechanism by which ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling or metabolic pathways.
類似化合物との比較
Similar Compounds
- Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Uniqueness
Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C23H24N2O3S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
ethyl (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O3S/c1-5-28-23(27)20-21(26)19(14-16-8-12-18(13-9-16)25(3)4)29-22(20)24-17-10-6-15(2)7-11-17/h6-14,26H,5H2,1-4H3/b19-14-,24-22? |
InChIキー |
ZNSMHRBPDRACOL-NSMWAFFQSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)C)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651064.png)
![N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide](/img/structure/B11651071.png)
![Propan-2-yl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651074.png)
![Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11651079.png)

![4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11651103.png)
![1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651108.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B11651123.png)
![4-Phenyl-2,2-dipropyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11651126.png)


![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11651150.png)
![ethyl 2-{[(4-butoxyphenyl)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11651153.png)
